

Spectroscopic Scrutiny: Confirming the Structure of 2,3-Dichlorophenylboronic Acid

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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

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A definitive guide to the structural elucidation of **2,3-Dichlorophenylboronic acid** through comparative spectroscopic analysis. This report provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unambiguously confirm the identity and purity of this important synthetic building block.

The precise substitution pattern of functional groups on an aromatic ring is critical in determining the pharmacological and chemical properties of a molecule. In the case of dichlorophenylboronic acids, isomers can exhibit vastly different reactivities and biological activities. Therefore, rigorous spectroscopic analysis is paramount to confirm the exact structure of **2,3-Dichlorophenylboronic acid** and distinguish it from its isomers. This guide details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares them with data from other dichlorophenylboronic acid isomers.

Comparative Spectroscopic Data

To facilitate the identification of **2,3-Dichlorophenylboronic acid**, the following tables summarize its expected spectroscopic data alongside the experimentally determined data for its isomers.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-4	H-5	H-6	B(OH) ₂
2,3-Dichlorophenylboronic acid (Predicted)	~7.6 (d)	~7.2 (t)	~7.5 (d)	~8.2 (s, br)
3,5-Dichlorophenylboronic acid	7.68 (t)	7.95 (d)	7.68 (t)	8.25 (s)

Note: Predicted values for **2,3-Dichlorophenylboronic acid** are based on established substituent effects. 'd' denotes a doublet, 't' a triplet, and 's, br' a broad singlet. The B(OH)₂ proton signal can be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6
2,3-Dichlorophenylboronic acid (Predicted)	~130 (br)	~135	~133	~130	~128	~132
3,5-Dichlorophenylboronic acid	135.2	130.0	135.2	127.9	135.2	130.0
2,5-Dichlorophenylboronic acid	134.1 (br)	136.5	131.2	130.5	131.0	128.8

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	2,3-Dichlorophenylboronic acid (Expected)	3,5-Dichlorophenylboronic acid[1][2]
O-H stretch (B-OH)	3500-3200 (broad)	3370 (broad)
C-H stretch (aromatic)	3100-3000	3070
C=C stretch (aromatic)	1600-1450	1580, 1450
B-O stretch	1380-1330	1350
C-Cl stretch	800-600	740, 680

Table 4: Mass Spectrometry (MS) Data (m/z)

Ion	2,3-Dichlorophenylboronic acid (Expected)	Isotopic Pattern
[M] ⁺	190	Characteristic 3:1 (³⁵ Cl) and 1:1 (³⁵ Cl/ ³⁷ Cl) isotopic pattern for two chlorine atoms.
[M-H ₂ O] ⁺	172	Isotopic pattern retained.
[M-B(OH) ₂] ⁺	145	Isotopic pattern retained.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of **2,3-Dichlorophenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

Infrared (IR) Spectroscopy

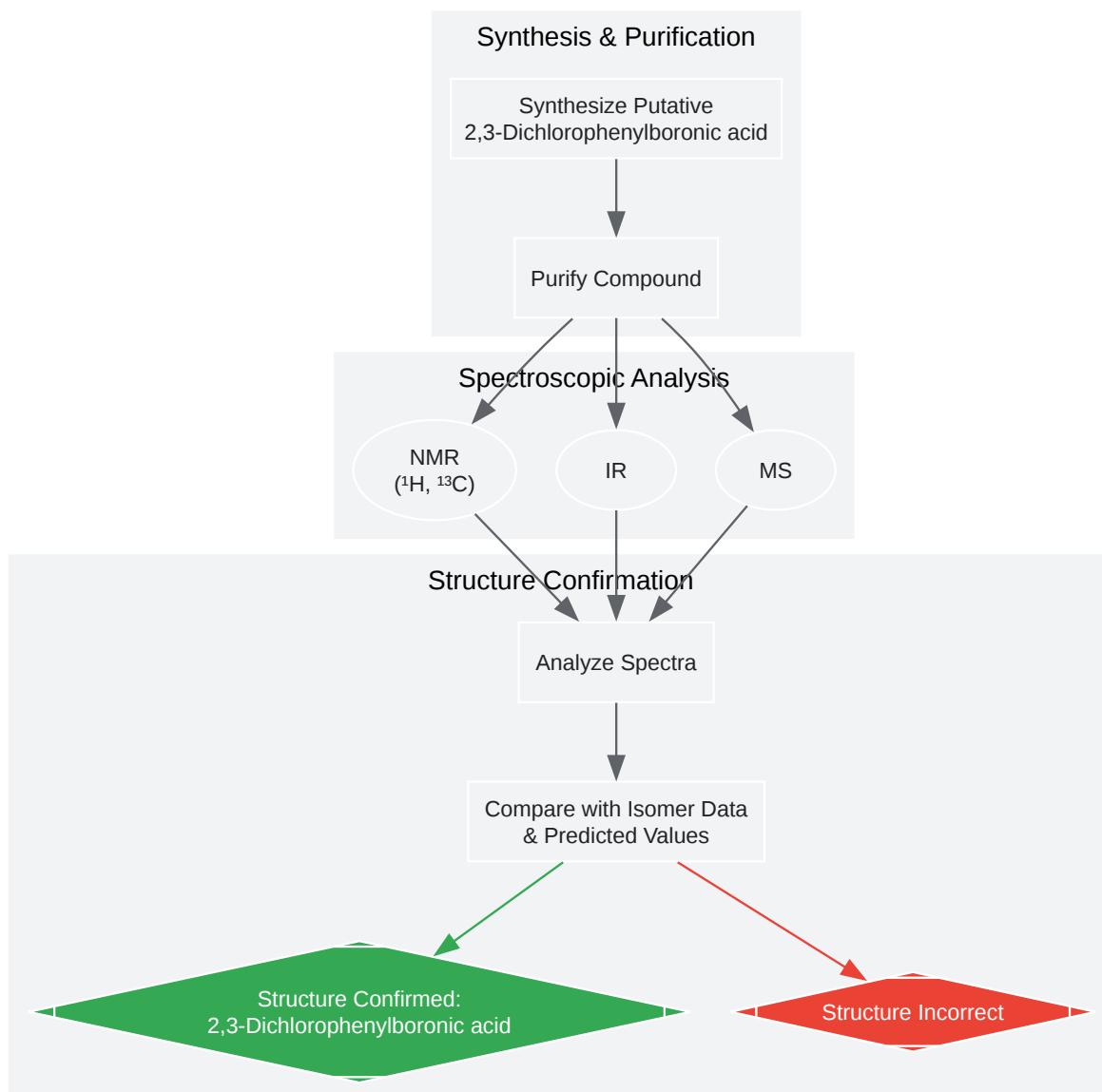
- Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin disk.

Mass Spectrometry (MS)

- Electron Ionization (EI)-MS: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The mass-to-charge ratio of the resulting ions is detected.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the **2,3-Dichlorophenylboronic acid** structure.

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Caption: Workflow for the spectroscopic confirmation of **2,3-Dichlorophenylboronic acid**.

Conclusion

The structural confirmation of **2,3-Dichlorophenylboronic acid** relies on a multi-technique spectroscopic approach. By carefully analyzing the ^1H and ^{13}C NMR chemical shifts and

coupling patterns, the characteristic IR absorption bands, and the mass spectrometric fragmentation pattern, and by comparing this data with that of its isomers, researchers can confidently verify the identity and purity of their compound. This rigorous analytical process is essential for ensuring the reliability of subsequent research and development activities. Although a Certificate of Analysis confirms that a ¹H NMR spectrum consistent with the structure of **2,3-Dichlorophenylboronic acid** exists for quality control purposes, publicly available, detailed spectral data remains scarce.^[3] This guide provides the expected spectral characteristics to aid in its identification.

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